molecular formula C19H14F3N5O2 B6509970 3-(3-methoxyphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 847385-91-5

3-(3-methoxyphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6509970
CAS No.: 847385-91-5
M. Wt: 401.3 g/mol
InChI Key: SZWISGQOJZOAEA-UHFFFAOYSA-N
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Description

The compound 3-(3-methoxyphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core structure. Key structural features include:

  • 3-Methoxyphenyl substituent: A methoxy group at the meta position of the phenyl ring, which enhances solubility and modulates electronic properties through resonance and inductive effects .
  • 4-(Trifluoromethyl)benzyl group: A trifluoromethyl (-CF₃) group at the para position of the benzyl moiety, contributing strong electron-withdrawing effects and metabolic stability .
  • Triazolopyrimidinone core: A planar, conjugated system that facilitates π-π stacking interactions, as observed in related compounds .

Properties

IUPAC Name

3-(3-methoxyphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O2/c1-29-15-4-2-3-14(9-15)27-17-16(24-25-27)18(28)26(11-23-17)10-12-5-7-13(8-6-12)19(20,21)22/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWISGQOJZOAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxyphenyl)-6-{[4-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazole family known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

  • Core Structure : A triazolo-pyrimidinone framework.
  • Substituents : A methoxy group at the 3-position of the phenyl ring and a trifluoromethyl group on the phenyl ring at the 4-position.

Molecular Formula

  • Molecular Formula : C18_{18}H15_{15}F3_{3}N4_{4}O

Molecular Weight

  • Molecular Weight : 364.33 g/mol

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of triazoles have been shown to inhibit key enzymes involved in cancer cell proliferation.

Case Study: Antitumor Efficacy

A study focusing on related compounds demonstrated that they could induce apoptosis in various cancer cell lines by targeting specific pathways such as:

  • BRD4 and PARP1 Inhibition : Compounds that inhibit these proteins have shown promise in treating breast cancer by inducing synthetic lethality in BRCA-deficient cells .

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. The mechanism often involves disrupting cellular processes in bacteria and fungi.

Antibacterial Activity

Research indicates that compounds similar to our target compound exhibit strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes:

  • Inhibition of Cell Wall Synthesis : Targeting peptidoglycan synthesis pathways.

Anti-inflammatory Effects

In addition to antimicrobial and antitumor properties, some studies suggest that triazole derivatives can modulate inflammatory responses. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

The anti-inflammatory effects may be mediated through:

  • Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6 in vitro.

Summary of Biological Activities

Activity TypeMechanismReference
AntitumorInhibition of BRD4/PARP1
AntibacterialDisruption of cell wall synthesis
Anti-inflammatoryModulation of cytokine release

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound. Key parameters include:

  • Absorption : Rapid absorption observed in preclinical models.
  • Distribution : High tissue distribution noted in liver and lungs.
  • Metabolism : Primarily hepatic metabolism with several metabolites identified.
  • Excretion : Renal excretion as the primary route.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related triazolopyrimidinones and heterocyclic derivatives (Table 1). Key differentiating factors include substituent electronic effects, steric bulk, and pharmacological implications.

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents Molecular Weight Key Properties Biological Relevance
Target Compound 3-(3-methoxyphenyl), 6-[4-(trifluoromethyl)benzyl] ~463.43 (estimated) High lipophilicity (CF₃), moderate solubility (OCH₃) Potential kinase inhibition (inferred from analogs)
3-(3-Fluorophenyl)-6-(2-methylbenzyl) derivative 3-fluorophenyl, 2-methylbenzyl 393.41 Lower solubility (F vs. OCH₃), increased steric hindrance (2-Me) Not reported, but fluorinated analogs often show improved bioavailability
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl derivative 4-chlorophenoxy, isopropyl 427.88 Enhanced planarity (coplanar triazolopyrimidinone core) Structural studies confirm π-conjugation for target binding
3-(4-Trifluoromethoxyphenyl) derivative 4-(trifluoromethoxy)phenyl 297.19 Strong electron-withdrawing effect (OCF₃ vs. CF₃) Unspecified activity; OCF₃ may reduce metabolic stability compared to CF₃
6-{[3-(3,4-Dimethoxyphenyl)-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl) derivative Oxadiazole ring, 3-fluorobenzyl 463.43 Hydrogen-bond acceptor sites (oxadiazole) Likely improved bioavailability due to oxadiazole’s polarity

Key Insights :

Substituent Effects: The 3-methoxyphenyl group in the target compound offers better solubility than fluorophenyl () or chlorophenoxy () analogs .

Structural Planarity: The triazolopyrimidinone core in the target compound is expected to be coplanar, similar to ’s derivative, enabling π-stacking with aromatic residues in biological targets .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for and , involving cross-coupling or alkylation reactions . However, the trifluoromethyl group may require specialized reagents (e.g., trifluoromethyl boronic acids) .

Pharmacological Potential: Analogs with fluorophenyl or oxadiazole substituents () exhibit activities such as kinase inhibition or antiviral effects, suggesting the target compound may share similar mechanisms .

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